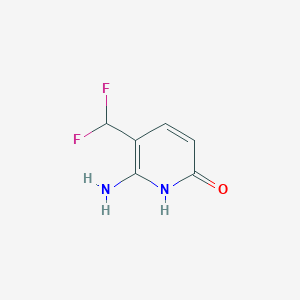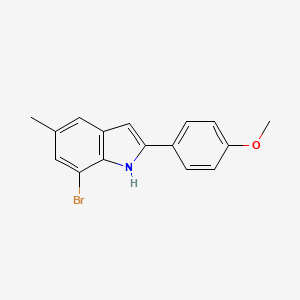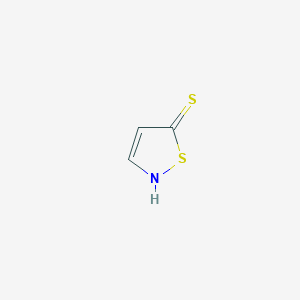
1,2-Thiazole-5(2H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isothiazolethiol is a heterocyclic compound containing both sulfur and nitrogen atoms within a five-membered ring structure.
Synthetic Routes and Reaction Conditions:
Condensation Reactions: One common method involves the condensation of thiohydroxylamine with α,β-unsaturated carbonyl compounds.
Metal-Catalyzed Approaches: Recent advancements have introduced metal-catalyzed methods, such as palladium-catalyzed cross-coupling reactions, which allow for the synthesis of densely substituted isothiazoles.
Ring Rearrangements: Another approach involves the rearrangement of thiadiazoles under specific conditions to form isothiazoles.
Industrial Production Methods: Industrial production often utilizes scalable methods such as metal-catalyzed cross-coupling reactions due to their efficiency and ability to produce high yields of the desired product .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Sodium hydride, potassium carbonate.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted isothiazoles.
Scientific Research Applications
5-Isothiazolethiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-Isothiazolethiol exerts its effects involves the interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to the inhibition of bacterial enzymes, disrupting essential metabolic pathways . In cancer research, it has been shown to inhibit enzymes such as topoisomerase, leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
Thiazole: Another sulfur-containing heterocycle, but with different reactivity and applications.
Isoxazole: Contains an oxygen atom instead of sulfur, leading to different chemical properties and uses.
Uniqueness: 5-Isothiazolethiol is unique due to the presence of both sulfur and nitrogen in its ring structure, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
CAS No. |
61006-10-8 |
|---|---|
Molecular Formula |
C3H3NS2 |
Molecular Weight |
117.20 g/mol |
IUPAC Name |
2H-1,2-thiazole-5-thione |
InChI |
InChI=1S/C3H3NS2/c5-3-1-2-4-6-3/h1-2,4H |
InChI Key |
XXYDUYVNVIQPBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNSC1=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


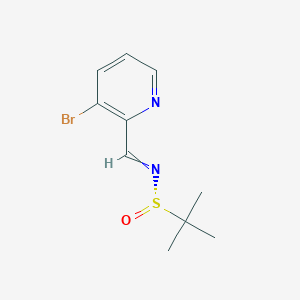
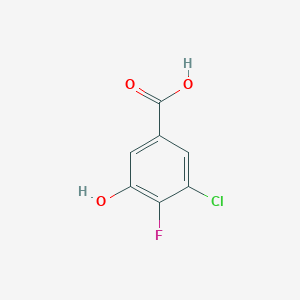
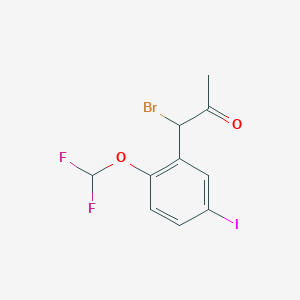
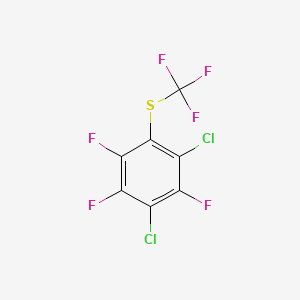
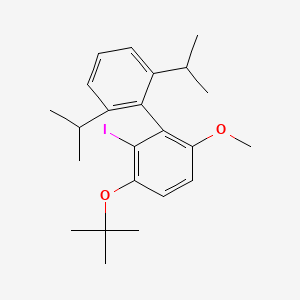
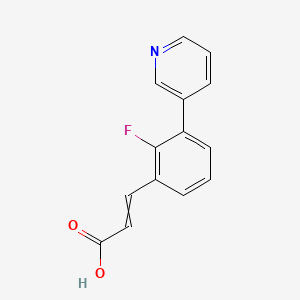
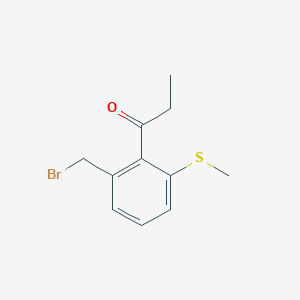
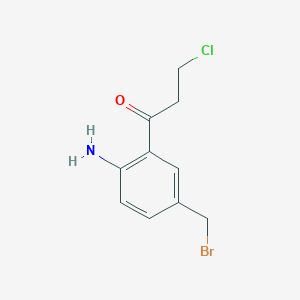
![4-[1-(4-Hydroxy-3-methoxyphenyl)ethyl]-2,6-dimethoxyphenol](/img/structure/B14063311.png)
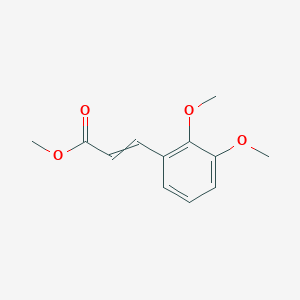
![(2S,3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-hydroxy-3-(4-methylphenyl)propanoic acid](/img/structure/B14063318.png)
